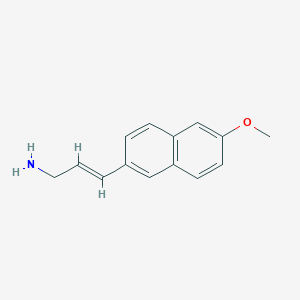![molecular formula C13H17NO3 B13588437 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol](/img/structure/B13588437.png)
3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One possible route could include:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the Aminomethyl Group: This step might involve the use of aminomethylation reagents such as formaldehyde and ammonia or amines.
Attachment of the 2,3-Dihydrobenzo[b][1,4]dioxin Moiety: This could be done through a nucleophilic substitution reaction or a coupling reaction using appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions could target the cyclobutane ring or the dioxin moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce cyclobutane derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules. Its unique structure might allow for the creation of novel materials with specific properties.
Biology and Medicine
Potential applications in medicinal chemistry could include the development of new pharmaceuticals. The compound’s structure might interact with biological targets in unique ways, leading to new therapeutic agents.
Industry
In material science, the compound could be used to create new polymers or other materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol exerts its effects would depend on its specific applications. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclobutan-1-ol: Lacks the dioxin moiety, potentially leading to different reactivity and applications.
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol: Lacks the aminomethyl group, which could affect its biological activity and chemical reactivity.
Uniqueness
The presence of both the aminomethyl group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety in 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol makes it unique
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H17NO3/c14-8-13(6-10(15)7-13)9-1-2-11-12(5-9)17-4-3-16-11/h1-2,5,10,15H,3-4,6-8,14H2 |
InChI Key |
UQOPHBJOMHCTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3(CC(C3)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole](/img/structure/B13588356.png)
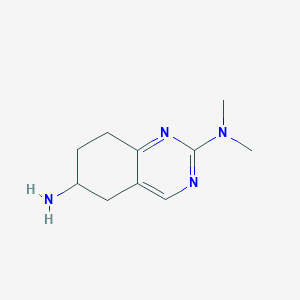

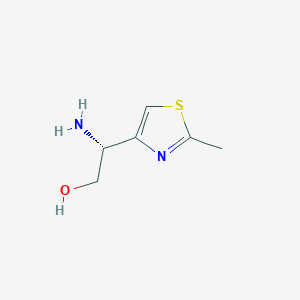
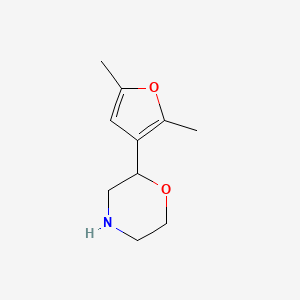
![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
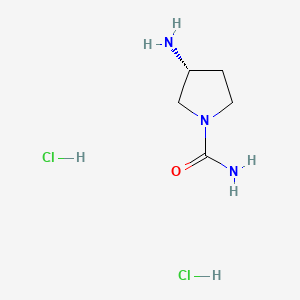
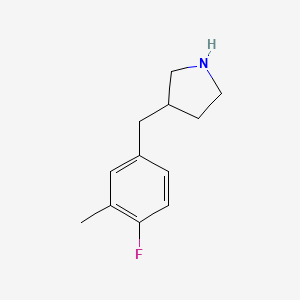
amine](/img/structure/B13588403.png)

